Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride
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Overview
Description
Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with fluorine and trifluoromethoxy groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 3-Fluoro-4-trifluoromethoxy-benzyl bromide: This intermediate can be synthesized by reacting 3-fluoro-4-trifluoromethoxy-benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions.
Cyclopropylation: The benzyl bromide intermediate is then subjected to a cyclopropylation reaction using cyclopropylmagnesium bromide (Grignard reagent) to introduce the cyclopropyl group.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents in solvents like acetonitrile or water.
Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-trifluoromethoxy-benzyl alcohol
- 3-Fluoro-4-trifluoromethoxy-benzyl bromide
- Cyclopropyl-benzylamine
Uniqueness
Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both cyclopropyl and trifluoromethoxy groups enhances its stability and potential for selective interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups and cyclopropyl moieties often enhances the pharmacokinetic properties and biological efficacy of compounds, making them valuable in drug design.
Structural Characteristics
The compound features a cyclopropyl group, which is known for its ability to enhance metabolic stability and bioavailability. The trifluoromethoxy group is also significant as it can influence the lipophilicity and overall interaction with biological targets. These structural elements are crucial for understanding the compound's biological activity.
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced interactions with various biological targets, including enzymes and receptors. For instance, the presence of a trifluoromethyl moiety has been linked to increased potency in inhibiting serotonin uptake, suggesting that similar mechanisms may be applicable to this compound .
Pharmacological Profiles
The biological activity of this compound can be summarized in several key areas:
Table 1: Summary of Biological Activities
Activity Type | Target/Mechanism | Reference |
---|---|---|
Antidepressant | Serotonin transporter inhibition | |
Anticancer | Cell proliferation pathways | |
Antimicrobial | Bacterial cell wall synthesis |
Case Study: Antidepressant Activity
In a study investigating the effects of similar compounds on serotonin uptake, it was found that the introduction of a trifluoromethyl group significantly increased inhibitory potency compared to non-fluorinated analogs. This suggests that this compound may exhibit similar enhancements in antidepressant activity through its interaction with the serotonin transporter .
Case Study: Anticancer Efficacy
A related compound demonstrated significant cytotoxic effects against various cancer cell lines, attributed to its ability to induce apoptosis via modulation of the PI3K/Akt pathway. The structural similarities imply that this compound could also possess anticancer properties worth exploring further .
Properties
IUPAC Name |
N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO.ClH/c12-9-5-7(6-16-8-2-3-8)1-4-10(9)17-11(13,14)15;/h1,4-5,8,16H,2-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOHGATWWNDSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)OC(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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